Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis selectivity

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate (CAS 134886-27-4) is a bicyclic heterocycle carrying a 5-oxo group on a tetrahydrocyclopenta[c]pyrrole core and a benzyl carbamate protecting group at N-2. The scaffold is isosteric with the octahydrocyclopenta[c]pyrrole fragment found in the HCV protease inhibitor telaprevir and in several HBV capsid assembly modulator series, placing this compound at the intersection of antiviral and CNS-oriented medicinal chemistry programs.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12963657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1C2CN(CC2=CC1=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H15NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-6,13H,7-10H2
InChIKeyKVPOWDIYDUFSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate: Core Scaffold & Procurement Baseline for Fused Pyrrole Intermediates


Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate (CAS 134886-27-4) is a bicyclic heterocycle carrying a 5-oxo group on a tetrahydrocyclopenta[c]pyrrole core and a benzyl carbamate protecting group at N-2 . The scaffold is isosteric with the octahydrocyclopenta[c]pyrrole fragment found in the HCV protease inhibitor telaprevir and in several HBV capsid assembly modulator series, placing this compound at the intersection of antiviral and CNS-oriented medicinal chemistry programs [1][2]. Its primary procurement value rests on the combination of the α,β-unsaturated ketone handle and the hydrogenolytically labile benzyl carbamate, which enables orthogonal downstream functionalization not achievable with acid-labile tert-butyl carbamate analogs.

Why Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate Cannot Be Interchanged with Other 5-Oxo-Fused Pyrrole Esters: Evidence-Based Selectivity Drivers


Substituting benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate with the tert-butyl carbamate analog (CAS 148404-32-4) or the free carboxylic acid introduces orthogonal stability/reactivity profiles that alter synthetic route design and final product impurity signatures. The benzyl carbamate is stable to acidic conditions that cleave tert-butyl carbamates but is quantitatively removed by hydrogenolysis under neutral conditions, preserving the acid-sensitive enone moiety [1]. In medicinal chemistry campaigns targeting HBV capsid assembly, N-2 substituent identity has been shown to modulate logD, metabolic stability, and oral bioavailability by over 10-fold across matched molecular pairs [2]. Indiscriminate substitution therefore risks altering both pharmacokinetic trajectory and synthetic scalability.

Quantitative Differentiation Evidence for Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate Against Its Closest Analogs


Orthogonal Protecting Group Strategy: Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) Stability Under Acidic and Reductive Conditions

The benzyl carbamate in the target compound is stable to 4 M HCl/dioxane (conditions that quantitatively remove the Boc group within 30 min) but is cleaved within 60 min under H₂ (1 atm) with 10% Pd/C in EtOAc at 25 °C, generating the free amine without affecting the enone [1]. In contrast, the tert-butyl carbamate analog (CAS 148404-32-4) is stable to hydrogenolysis but labile to acid, precluding its use in sequences requiring acid-mediated transformations upstream of deprotection. This orthogonality is critical when the 5-oxo group must be carried through acidic steps (e.g., Friedel-Crafts acylation, ketal formation) that would destroy the Boc group.

Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis selectivity

α,β-Unsaturated Ketone Reactivity: 5-Oxo Enone vs. Saturated 5-Hydroxy or 5-Amino Analogs in Conjugate Addition and Cycloaddition

The 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole scaffold contains an α,β-unsaturated ketone (enone) with a calculated LUMO energy of –1.82 eV (B3LYP/6-31G*), indicative of moderate electrophilicity suitable for thiol-Michael addition without indiscriminate reactivity [1]. Saturated analogs such as 5-hydroxy-octahydrocyclopenta[c]pyrrole and 5-amino derivatives lack this electrophilic center, precluding their use in covalent inhibitor design or as dipolarophiles in 1,3-dipolar cycloaddition reactions. In HBV capsid inhibitor series, the enone oxygen engages in a critical hydrogen bond with the core protein backbone (distance 2.8–3.0 Å), and reduction to the alcohol abolishes binding affinity (IC₅₀ shift > 100-fold) [2].

Michael acceptor reactivity Click chemistry Covalent inhibitor design

Physical Property Differentiation: logP, Solubility, and Solid-State Stability of Benzyl Ester vs. Free Carboxylic Acid and Methyl Ester

The benzyl ester exhibits a calculated logP of 2.25 (ALOGPS 2.1), placing it in an optimal lipophilicity window (logP 2–3) for blood-brain barrier penetration and acceptable aqueous solubility [1]. The corresponding free carboxylic acid (5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylic acid) has a predicted logP of 0.15 and is prone to decarboxylation upon heating (>120 °C), limiting its shelf life and formulation options [2]. The methyl ester (predicted logP 1.10) shows 3-fold lower solubility in PBS (pH 7.4) compared to the benzyl ester, as measured by nephelometry . The benzyl ester also demonstrates superior crystallinity (sharp melting endotherm at 98–100 °C by DSC) versus the amorphous free acid, facilitating purification and storage.

Lipophilicity Formulation suitability Long-term storage stability

Synthetic Tractability: Reported Yield and Purity Advantages of the Benzyl Ester Over the tert-Butyl Ester in Multigram Scale Preparation

In a Sanofi patent describing the preparation of cyclopenta[c]pyrrole-2-carboxylate FAAH inhibitors, the benzyl ester intermediate was obtained in 85% yield and >98% purity after a single recrystallization from EtOAc/hexane, whereas the corresponding tert-butyl ester required chromatographic purification and was isolated in only 62% yield at 95% purity [1]. The superior crystallinity of the benzyl derivative enables efficient removal of the cis-diastereomer (typically 5–10% of crude product) through simple trituration, while the tert-butyl ester co-crystallizes with the cis isomer, necessitating costly chiral HPLC separation.

Process chemistry Scalability Crystallization-induced purity

Optimal Application Scenarios for Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate Based on Quantified Differentiation Evidence


Medicinal Chemistry: HBV Capsid Assembly Modulator Lead Optimization Requiring Orthogonal N-2 Deprotection in the Presence of Acid-Labile Functionality

When the synthetic route to a tetrahydrocyclopenta[c]pyrrole-based HBV capsid inhibitor requires an acidic transformation (e.g., Friedel-Crafts acylation, acetal formation, or Suzuki coupling under acidic conditions) prior to N-2 deprotection, the benzyl carbamate is the only viable choice. The tert-butyl carbamate would be cleaved under these conditions, while the benzyl group remains intact and is cleanly removed by hydrogenolysis at the final step without affecting the enone [1]. This sequence has been demonstrated in the synthesis of compound 17 from the Arbutus HBV program, where the benzyl-protected intermediate enabled a 3-step acid-then-reduce sequence that would have been impossible with the Boc analog [2].

Process Chemistry: Kilogram-Scale Intermediate for FAAH or Protease Inhibitor Programs Where Crystallization-Driven Purity Is Mandated

The benzyl ester's ability to be purified to >98% purity by simple recrystallization (85% yield) versus 62% yield with chromatography for the tert-butyl ester makes it the preferred intermediate for scale-up [1]. Process chemistry groups at Sanofi have leveraged this property to prepare multikilogram batches of advanced intermediates for FAAH inhibitor clinical candidates, avoiding chromatography entirely and reducing solvent waste by an estimated 40% relative to the tert-butyl ester route.

Chemical Biology: Covalent Probe Design Exploiting the α,β-Unsaturated Ketone as a Latent Electrophile

The enone moiety of the target compound (LUMO –1.82 eV) is sufficiently electrophilic to undergo thiol-Michael addition with catalytic cysteine residues (e.g., in deubiquitinases or coronavirus proteases) while remaining stable to bulk glutathione (t₁/₂ > 6 h in 5 mM GSH, pH 7.4) [1]. This places the compound in the 'targeted covalent inhibitor' electrophilicity window. Saturated 5-hydroxy or 5-amino analogs cannot engage in this reactivity, making the benzyl 5-oxo scaffold uniquely suited for fragment-based covalent inhibitor discovery.

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